molecular formula C7H15FN2 B1477014 3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine CAS No. 2098014-36-7

3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine

Cat. No.: B1477014
CAS No.: 2098014-36-7
M. Wt: 146.21 g/mol
InChI Key: UNPVXLRSXSBIEM-UHFFFAOYSA-N
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Description

3-(3-(Fluoromethyl)azetidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C7H15FN2 and its molecular weight is 146.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chiral Donor–Acceptor Azetines in Amino Acid Derivatives Synthesis

The synthesis of chiral donor–acceptor azetines through highly enantioselective [3+1]-cycloaddition has been explored, revealing their utility in forming amino acid derivatives including peptides and natural products. This process is known for its broad spectrum of nucleophiles, high degree of selectivity, and retention of enantiopurity. This approach offers a general method for synthesizing chiral 3-azetidinones, structural analogues of β-lactams, which are significant in medicinal chemistry (Marichev et al., 2019).

Azetidines, Azetines, and Their Chemical Behavior

Azetidines and azetidin-2-ones are thermally stable and exhibit versatile reactivity, participating in reactions with electrophiles and nucleophiles. These reactions lead to the formation of various useful compounds, including amides, alkenes, amines, and various cyclic products. Furthermore, azetidines serve as precursors for numerous heterocyclic compounds and find applications in asymmetric synthesis, with innovations in microwave and polymer support usage. Although primarily known as antibacterials, β-lactams (a class which azetidines belong to) demonstrate potential in various therapeutic areas (Singh, D’hooghe, & Kimpe, 2008).

Transformations in Azetidinone Chemistry

The study of the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols offers insights into the reactivity and potential application of azetidinones in synthesizing novel compounds. This transformation demonstrates the utility of azetidinones in synthetic organic chemistry and the potential to create new molecules with specific properties (Mollet, D’hooghe, & de Kimpe, 2011).

Azetidinyl Substitution in Fluorophores

The introduction of azetidinyl groups in fluorophores, specifically nonconventional coumarin-based COUPY dyes, has been investigated. This substitution leads to improved photostability, significant Stokes' shifts, and high cell permeability. These fluorophores, with enhanced properties due to azetidinyl substitution, are promising for applications in bioimaging and fluorescence microscopy (Gandioso et al., 2018).

Azetidine-3-amines Synthesis

The synthesis of azetidine-3-amines, a functional group commonly found in medicinal chemistry, has been simplified. A straightforward, any-stage functionalization process starting from a bench-stable material demonstrates the versatility and efficiency of introducing azetidine into complex molecules, highlighting its relevance in drug design and synthesis (Wang & Duncton, 2020).

Properties

IUPAC Name

3-[3-(fluoromethyl)azetidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c8-4-7-5-10(6-7)3-1-2-9/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPVXLRSXSBIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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